![molecular formula C10H20GeO4 B14233743 1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane CAS No. 823180-77-4](/img/structure/B14233743.png)
1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7,9,15-Tetraoxa-8-germaspiro[77]pentadecane is a unique organogermanium compound characterized by its spiro structure, which includes four oxygen atoms and a germanium atom
Métodos De Preparación
The synthesis of 1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane typically involves the reaction of germanium tetrachloride with a suitable diol under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then undergo cyclization to form the spiro structure. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Análisis De Reacciones Químicas
1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germanium hydrides.
Substitution: The compound can participate in substitution reactions where one or more of its oxygen atoms are replaced by other functional groups, using reagents like alkyl halides or acyl chlorides.
Aplicaciones Científicas De Investigación
1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activity is being explored, including its effects on cellular processes and its use as a potential therapeutic agent.
Medicine: Research is ongoing to investigate its potential as an anticancer agent and its role in enhancing the efficacy of other drugs.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential for selective interactions.
Comparación Con Compuestos Similares
1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane can be compared with other organogermanium compounds such as:
Germanium dioxide (GeO2): A simple inorganic germanium compound used in optics and electronics.
Tetramethylgermanium (Ge(CH3)4): An organogermanium compound used in the semiconductor industry.
Germanium sesquioxide (Ge2O3): Another organogermanium compound with potential medicinal applications.
The uniqueness of this compound lies in its spiro structure, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
823180-77-4 |
|---|---|
Fórmula molecular |
C10H20GeO4 |
Peso molecular |
276.89 g/mol |
Nombre IUPAC |
1,7,9,15-tetraoxa-8-germaspiro[7.7]pentadecane |
InChI |
InChI=1S/C10H20GeO4/c1-3-7-12-11(13-8-4-1)14-9-5-2-6-10-15-11/h1-10H2 |
Clave InChI |
APZAHYXEQCXSMM-UHFFFAOYSA-N |
SMILES canónico |
C1CCO[Ge]2(OCC1)OCCCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


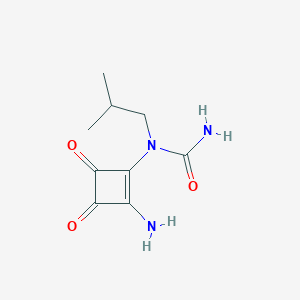
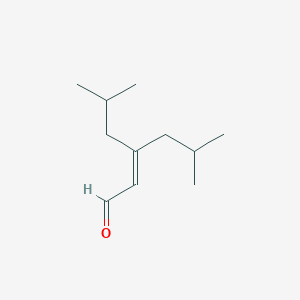
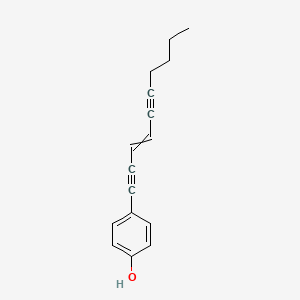
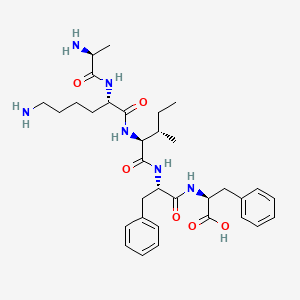
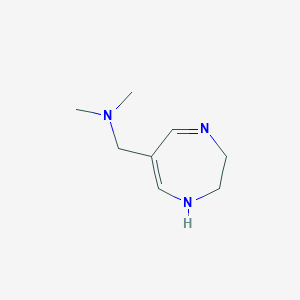
![4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14233683.png)
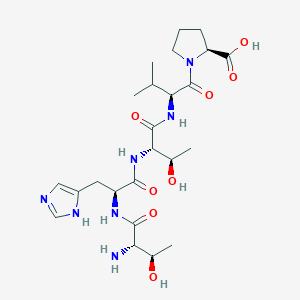
![Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester](/img/structure/B14233693.png)
![1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one](/img/structure/B14233708.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid](/img/structure/B14233714.png)
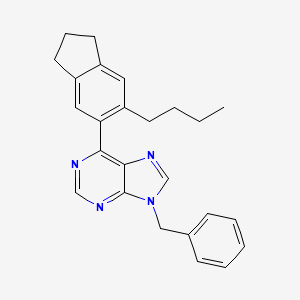
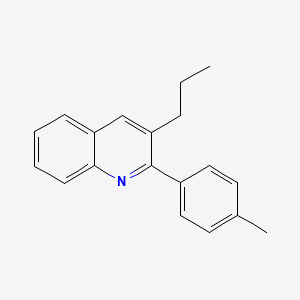
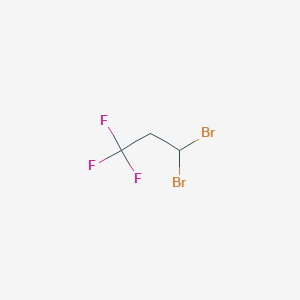
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-(benzoyloxy)-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14233731.png)
